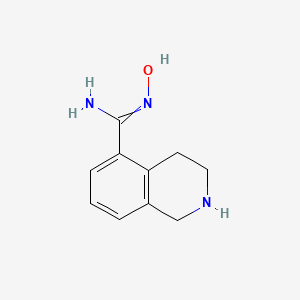

n'-Hydroxy-1,2,3,4-tetrahydroisoquinoline-5-carboximidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

n'-Hydroxy-1,2,3,4-tétrahydroisoquinoléine-5-carboximidamide est un composé appartenant à la classe des alcaloïdes isoquinoléiques. Les alcaloïdes isoquinoléiques constituent un large groupe de produits naturels connus pour leurs diverses activités biologiques contre divers agents pathogènes et troubles neurodégénératifs . Le squelette tétrahydroisoquinoléique a suscité un intérêt considérable au sein de la communauté scientifique en raison de ses applications thérapeutiques potentielles .

Méthodes De Préparation

La synthèse du n'-Hydroxy-1,2,3,4-tétrahydroisoquinoléine-5-carboximidamide peut être réalisée selon plusieurs voies synthétiques. Une méthode courante implique la réduction de l'isoquinoléine à l'aide d'étain et d'acide chlorhydrique ou de sodium et d'éthanol . Une autre approche est la réaction de Pictet-Spengler, où la phényléthylamine et le diméthoxyméthane réagissent en présence d'acide chlorhydrique aqueux à des températures élevées . Les méthodes de production industrielles utilisent souvent ces réactions avec des conditions optimisées pour obtenir des rendements et une pureté plus élevés.

Analyse Des Réactions Chimiques

Le n'-Hydroxy-1,2,3,4-tétrahydroisoquinoléine-5-carboximidamide subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent le chlorure de thionyle (SOCl2) pour convertir les alcools en chlorures d'alkyle et l'hydrolyse catalysée par une base pour la conversion des esters . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés, mais ils incluent souvent des dérivés tétrahydroisoquinoléiques substitués .

Applications de la recherche scientifique

Ce composé a un large éventail d'applications de recherche scientifique. En chimie, il est utilisé comme élément constitutif pour synthétiser de nouveaux composés aux propriétés thérapeutiques potentielles . En biologie, il a été étudié pour ses activités antibactériennes et neuroprotectrices . En médecine, il s'avère prometteur dans le traitement des troubles neurodégénératifs et des infections . Les applications industrielles comprennent son utilisation dans la synthèse de molécules organiques complexes et de produits pharmaceutiques .

Mécanisme d'action

Le mécanisme d'action du n'-Hydroxy-1,2,3,4-tétrahydroisoquinoléine-5-carboximidamide implique son interaction avec des cibles moléculaires et des voies spécifiques. L'atome d'azote dans le squelette tétrahydroisoquinoléique peut former des interactions clés avec les protéines cibles, influençant leur activité . Cette interaction est cruciale pour ses effets biologiques, y compris ses activités antibactériennes et neuroprotectrices .

Applications De Recherche Scientifique

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing novel compounds with potential therapeutic properties . In biology, it has been studied for its antibacterial and neuroprotective activities . In medicine, it shows promise in the treatment of neurodegenerative disorders and infections . Industrial applications include its use in the synthesis of complex organic molecules and pharmaceuticals .

Mécanisme D'action

The mechanism of action of n’-Hydroxy-1,2,3,4-tetrahydroisoquinoline-5-carboximidamide involves its interaction with specific molecular targets and pathways. The nitrogen atom in the tetrahydroisoquinoline scaffold can form key interactions with target proteins, influencing their activity . This interaction is crucial for its biological effects, including antibacterial and neuroprotective activities .

Comparaison Avec Des Composés Similaires

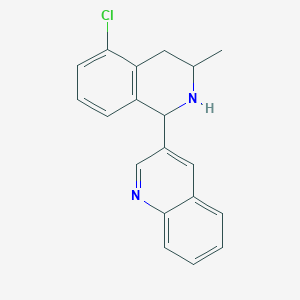

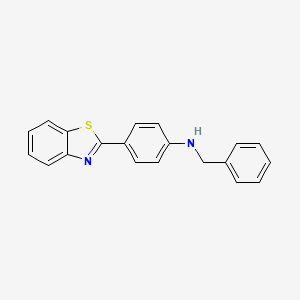

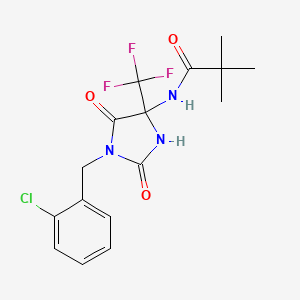

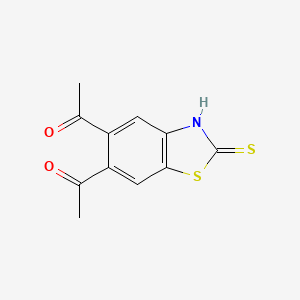

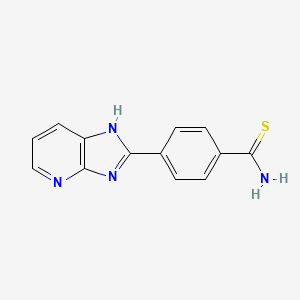

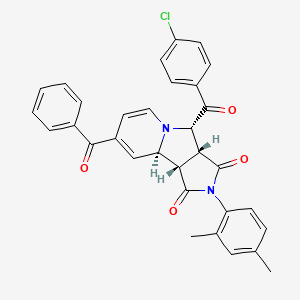

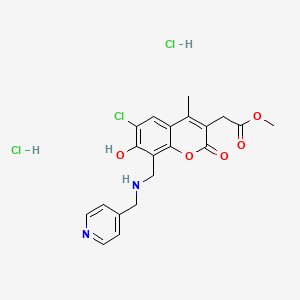

Le n'-Hydroxy-1,2,3,4-tétrahydroisoquinoléine-5-carboximidamide peut être comparé à d'autres composés similaires, tels que la 1,2,3,4-tétrahydroisoquinoléine et ses dérivés . Ces composés partagent le squelette tétrahydroisoquinoléique mais diffèrent par leurs substituants et leurs activités biologiques . Les groupes hydroxy et carboximidamide uniques du n'-Hydroxy-1,2,3,4-tétrahydroisoquinoléine-5-carboximidamide contribuent à ses propriétés distinctes et à ses applications thérapeutiques potentielles .

Propriétés

Formule moléculaire |

C10H13N3O |

|---|---|

Poids moléculaire |

191.23 g/mol |

Nom IUPAC |

N'-hydroxy-1,2,3,4-tetrahydroisoquinoline-5-carboximidamide |

InChI |

InChI=1S/C10H13N3O/c11-10(13-14)9-3-1-2-7-6-12-5-4-8(7)9/h1-3,12,14H,4-6H2,(H2,11,13) |

Clé InChI |

MFUJKJZTNGKJNQ-UHFFFAOYSA-N |

SMILES canonique |

C1CNCC2=C1C(=CC=C2)C(=NO)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(Hydroxymethyl)-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B12634274.png)

![2-ethyl-7-methyl-5-(2-methylpropyl)-3-[5-[2-(2H-tetrazol-5-yl)phenyl]-2,3-dihydro-1H-inden-1-yl]imidazo[4,5-b]pyridine](/img/structure/B12634277.png)

![(2-Fluoropyridin-3-yl)[4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B12634287.png)

![1-{4-[2-(2-Phenylethyl)anilino]piperidin-1-yl}ethan-1-one](/img/structure/B12634310.png)

![2,5,8,11-Tetraazabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B12634315.png)

![4-[4-(2-Fluoropyridine-3-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B12634356.png)